molecular formula C15H17ClN4OS B7137150 N-(1-tert-butyl-4-cyanopyrazol-3-yl)-2-(5-chlorothiophen-2-yl)propanamide

N-(1-tert-butyl-4-cyanopyrazol-3-yl)-2-(5-chlorothiophen-2-yl)propanamide

Cat. No.: B7137150
M. Wt: 336.8 g/mol
InChI Key: AUABMXYVMINSNL-UHFFFAOYSA-N
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Description

N-(1-tert-butyl-4-cyanopyrazol-3-yl)-2-(5-chlorothiophen-2-yl)propanamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a tert-butyl group and a cyano group, as well as a thiophene ring substituted with a chlorine atom. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.

Properties

IUPAC Name

N-(1-tert-butyl-4-cyanopyrazol-3-yl)-2-(5-chlorothiophen-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4OS/c1-9(11-5-6-12(16)22-11)14(21)18-13-10(7-17)8-20(19-13)15(2,3)4/h5-6,8-9H,1-4H3,(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUABMXYVMINSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Cl)C(=O)NC2=NN(C=C2C#N)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tert-butyl-4-cyanopyrazol-3-yl)-2-(5-chlorothiophen-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the tert-butyl and cyano groups: The tert-butyl group can be introduced via alkylation reactions, while the cyano group can be added through nucleophilic substitution reactions.

    Synthesis of the thiophene ring: The thiophene ring can be synthesized through the cyclization of appropriate sulfur-containing precursors.

    Coupling of the pyrazole and thiophene rings: This step involves the formation of the amide bond between the pyrazole and thiophene rings, typically using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1-tert-butyl-4-cyanopyrazol-3-yl)-2-(5-chlorothiophen-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups such as the cyano or chlorine groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the cyano and chlorine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

N-(1-tert-butyl-4-cyanopyrazol-3-yl)-2-(5-chlorothiophen-2-yl)propanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving its molecular targets.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of advanced materials.

Mechanism of Action

The mechanism of action of N-(1-tert-butyl-4-cyanopyrazol-3-yl)-2-(5-chlorothiophen-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(1-tert-butyl-4-cyanopyrazol-3-yl)-2-(5-bromothiophen-2-yl)propanamide: Similar structure with a bromine atom instead of chlorine.

    N-(1-tert-butyl-4-cyanopyrazol-3-yl)-2-(5-methylthiophen-2-yl)propanamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

N-(1-tert-butyl-4-cyanopyrazol-3-yl)-2-(5-chlorothiophen-2-yl)propanamide is unique due to the specific combination of functional groups and their positions on the pyrazole and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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